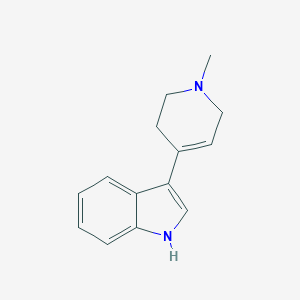

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENQRYBZHHPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169750 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-03-1 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and physical properties of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing public data and established chemical principles, this document offers a comprehensive resource for researchers working with this molecule and its analogs.

Compound Identification and Nomenclature

Chemical Structure:

Caption: Generalized workflow for the Fischer indole synthesis of the title compound.

Exemplary Synthetic Protocol (Based on Fischer Indole Synthesis Principles)

Disclaimer: This is a representative protocol based on established methods for analogous compounds. Optimization of reaction conditions (temperature, catalyst, and reaction time) may be necessary to achieve optimal yields.

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve N-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add phenylhydrazine (1.0-1.1 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting phenylhydrazone may be isolated by filtration if it precipitates, or the reaction mixture may be used directly in the next step.

-

-

Acid-Catalyzed Cyclization:

-

To the phenylhydrazone (or the reaction mixture from the previous step), add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent like acetic acid are commonly used. [1] * Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the chosen catalyst and solvent.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

-

Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the solution is basic.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Indole Protons: Aromatic protons on the indole ring are expected to appear in the region of δ 7.0-8.0 ppm. The N-H proton of the indole will likely be a broad singlet at a higher chemical shift (δ > 8.0 ppm). The proton at the 2-position of the indole will appear as a singlet or a narrow multiplet.

-

Tetrahydropyridine Protons: The vinylic proton on the tetrahydropyridine ring is expected to be a singlet or a narrow multiplet in the region of δ 5.5-6.5 ppm. The allylic and other methylene protons will likely appear as multiplets in the upfield region (δ 2.0-3.5 ppm).

-

N-Methyl Protons: The methyl group attached to the pyridine nitrogen will be a sharp singlet, typically in the range of δ 2.2-2.8 ppm.

¹³C NMR:

-

Indole Carbons: Aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm.

-

Tetrahydropyridine Carbons: The sp² carbons of the double bond will appear in the downfield region of the aliphatic carbons (δ 120-140 ppm), while the sp³ carbons will be in the upfield region (δ 20-60 ppm).

-

N-Methyl Carbon: The carbon of the N-methyl group will be a distinct signal in the aliphatic region, typically around δ 40-50 ppm.

Mass Spectrometry (MS)

-

Expected Molecular Ion: For electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 213.13.

-

Fragmentation Pattern: The molecule is expected to fragment at the bond connecting the indole and tetrahydropyridine rings, as well as through fragmentation of the tetrahydropyridine ring itself.

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected around 3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic and vinylic C=C stretching vibrations will be observed in the 1450-1650 cm⁻¹ region.

Potential Applications and Biological Relevance

The 3-(tetrahydropyridin-4-yl)-1H-indole scaffold is a well-established pharmacophore in neuroscience research, with many derivatives showing activity at various G-protein coupled receptors (GPCRs).

Serotonin Receptor Modulation

Numerous studies have demonstrated that compounds with this core structure exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT₆ receptor . [2]The 5-HT₆ receptor is almost exclusively expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. [3]

-

Agonist/Antagonist Activity: Depending on the other substituents on the indole and tetrahydropyridine rings, these compounds can act as either agonists or antagonists at the 5-HT₆ receptor. For instance, a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT₆ receptor agonists. [2]

Drug Development Implications

The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. Its moderate lipophilicity and relatively rigid conformation are favorable properties for a CNS-active drug candidate.

Caption: Potential biological relevance and therapeutic applications.

Further derivatization of this core structure could lead to the development of selective ligands for other serotonin receptor subtypes or even multi-target ligands for complex neurological disorders.

Safety and Handling

Based on aggregated GHS data for the parent compound, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, the following hazards are identified:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]* Causes skin and serious eye irritation. [1]* May cause respiratory irritation. [1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry, particularly in the development of novel CNS-active agents. This guide has provided a comprehensive overview of its chemical properties, a robust and adaptable synthetic strategy, and a summary of its likely biological context based on closely related analogs. As research in this area continues, a more detailed experimental characterization of this specific molecule will undoubtedly emerge, further solidifying its role as a key building block in drug discovery.

References

- This reference is a placeholder for a specific primary literature source detailing the synthesis and characterization of the title compound, which is not currently available in the public domain.

-

PubChem. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. Available from: [Link]

-

PubChem. 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. Available from: [Link]

-

Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. Available from: [Link]

- Wesolowska, A. (2010). Potential role of the 5-HT6 receptor in the action of antidepressant drugs. Polish Journal of Pharmacology and Pharmacy, 62(5), 493-503.

Sources

An In-depth Technical Guide to the Modified Toxicity Probability Interval (mTPI) Design

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of early-phase clinical trials, the precise and ethical determination of the maximum tolerated dose (MTD) is paramount. Traditional algorithm-based approaches, such as the 3+3 design, have long been the standard but are often criticized for their inefficiency and potential to expose patients to sub-therapeutic or overly toxic doses. This guide provides a comprehensive overview of the Modified Toxicity Probability Interval (mTPI) design, a model-based approach that offers a more robust and safer alternative for dose-escalation studies. The mTPI method leverages a Bayesian statistical framework to guide decisions, demonstrating superior performance in identifying the MTD while minimizing patient risk. This document will delve into the core principles of the mTPI design, its statistical underpinnings, a step-by-step implementation protocol, and a comparative analysis against the conventional 3+3 design.

Introduction: The Challenge of Dose-Finding in Phase I Trials

The primary objective of a Phase I oncology clinical trial is to determine the MTD of a new therapeutic agent. The MTD is defined as the highest dose at which the probability of a dose-limiting toxicity (DLT) is acceptable, typically within a predefined target range. The challenge lies in accurately and ethically identifying this dose with a limited sample size.

Limitations of the Traditional 3+3 Design

The 3+3 design is a rule-based algorithm that has been widely used due to its simplicity. However, it suffers from several drawbacks:

-

Memorylessness: Decisions are based solely on the outcomes of the most recent cohort, ignoring cumulative data.

-

Slow Escalation: The design can be slow to escalate to the MTD, potentially treating a significant number of patients at sub-optimal doses.

-

Imprecise MTD Estimation: It does not provide a formal statistical estimation of the MTD and its associated uncertainty.

-

Ethical Concerns: In some scenarios, it has a higher risk of exposing patients to doses above the MTD compared to model-based designs.[1]

The Core Principles of the mTPI Design

The mTPI design is a model-based approach that addresses many of the shortcomings of the 3+3 design.[1][2] It is built upon a Bayesian framework and utilizes the concept of the Toxicity Probability Interval (TPI) to guide dose-escalation decisions.[3]

Bayesian Framework and the Beta-Binomial Model

The mTPI design uses a beta-binomial model to describe the relationship between the dose and the probability of toxicity.[2][4] This model allows for the incorporation of prior information and the continuous updating of the probability of toxicity as new data from patient cohorts become available. This adaptive learning process is a cornerstone of the mTPI method's efficiency and accuracy.

The Equivalence Interval and Unit Probability Mass (UPM)

A key innovation of the mTPI design is the use of an "equivalence interval" (EI) around the target toxicity probability.[2][4] This interval represents a range of toxicity probabilities that are considered ethically acceptable for the MTD. The probability space is partitioned into three intervals:

-

Underdosing Interval (UI): Toxicity probability is too low.

-

Equivalence Interval (EI): Toxicity probability is within the target range.

-

Overdosing Interval (OI): Toxicity probability is too high.

The decision to escalate, stay at the current dose, or de-escalate is based on the Unit Probability Mass (UPM) for each of these intervals. The UPM is the posterior probability of an interval divided by its length, representing the average probability density within that interval.[5] The decision rule is simple: choose the action (escalate, stay, or de-escalate) corresponding to the interval with the highest UPM.[2][5]

Methodology and Implementation of the mTPI Design

The implementation of the mTPI design can be prospectively tabulated, making it as straightforward to use as the 3+3 design in a clinical setting.

Quantitative Data Summary

The decision-making process in an mTPI design is guided by pre-calculated tables based on the number of patients treated at a dose level and the number of observed DLTs.

| Number of Patients at Current Dose | Number of DLTs | Decision | Rationale (Highest UPM) |

| 3 | 0 | E scalate to the next higher dose | Underdosing Interval |

| 3 | 1 | S tay at the current dose | Equivalence Interval |

| 3 | 2 or more | D e-escalate to the next lower dose | Overdosing Interval |

| 6 | 0 or 1 | E scalate to the next higher dose | Underdosing Interval |

| 6 | 2 | S tay at the current dose | Equivalence Interval |

| 6 | 3 or more | D e-escalate to the next lower dose | Overdosing Interval |

Note: This is an illustrative example. The exact decision rules will depend on the pre-specified target toxicity probability and the width of the equivalence interval.

Experimental Protocol: Step-by-Step mTPI Workflow

-

Define the Target Toxicity Probability (pT) and Equivalence Interval (EI): In collaboration with clinicians, establish the target DLT rate and the acceptable range around it.

-

Pre-calculate the Decision Table: Based on the pT and EI, generate a decision table that maps the number of patients and DLTs at a given dose to a decision (Escalate, Stay, De-escalate, or Unacceptable Toxicity).

-

Treat the First Cohort: Enroll and treat the first cohort of patients (typically 3) at the starting dose level.

-

Observe for DLTs: Monitor patients for a pre-defined period for the occurrence of DLTs.

-

Consult the Decision Table: Based on the number of DLTs observed in the cohort, use the pre-calculated table to determine the action for the next cohort.

-

Dose Escalation/De-escalation:

-

Escalate: If the decision is to escalate, the next cohort is treated at the next higher dose level.

-

Stay: If the decision is to stay, the next cohort is treated at the same dose level.

-

De-escalate: If the decision is to de-escalate, the next cohort is treated at the next lower dose level.

-

-

Stopping Rules: The trial may be stopped if the lowest dose is found to be unacceptably toxic or if a pre-specified maximum sample size is reached.

-

MTD Selection: At the end of the trial, the MTD is selected from the doses that have been evaluated, typically the dose with the highest posterior probability of being in the equivalence interval.

Visualization of the mTPI Workflow

The logical flow of the mTPI design can be visualized to better understand its dynamic nature.

Caption: Workflow of the Modified Toxicity Probability Interval (mTPI) Design.

Advantages and Limitations of the mTPI Design

Advantages

-

Increased Safety: The mTPI design has been shown to treat fewer patients at doses above the MTD compared to the 3+3 design.[1]

-

Higher Accuracy: It generally has a higher probability of correctly identifying the MTD.[1]

-

Efficiency: By utilizing all available data, the design can more quickly converge on the MTD.

-

Flexibility: The mTPI design can be adapted for various clinical scenarios and can be modified, as seen with the mTPI-2, to address specific limitations.[6]

-

Transparency: The pre-tabulated decision rules make the mTPI design easy to implement in a clinical setting.[6]

Limitations

-

Requires Statistical Expertise: While the implementation can be straightforward, the initial design and calculation of the decision tables require statistical expertise.

-

Assumption of Monotonicity: Like most dose-finding designs, it assumes that the probability of toxicity increases with the dose.

Comparative Analysis: mTPI vs. 3+3 Design

The following diagram illustrates the fundamental differences in the decision-making logic between the mTPI and the 3+3 designs.

Caption: Decision Logic: 3+3 Design vs. mTPI Design.

Conclusion

The Modified Toxicity Probability Interval (mTPI) design represents a significant advancement in the methodology of Phase I dose-finding trials. By integrating a robust Bayesian statistical framework with a clear and practical implementation plan, it offers a more ethical and efficient approach to determining the maximum tolerated dose. Its demonstrated superiority over the traditional 3+3 design in terms of safety and accuracy makes it a compelling choice for researchers, scientists, and drug development professionals dedicated to advancing novel therapies.

References

- Ji, Y., Liu, P., Li, Y., & Bekele, B. N. (2010). A modified toxicity probability interval method for dose-finding trials. Journal of Clinical Oncology, 28(15_suppl), 2519-2519.

-

Ji, Y., & Wang, S. J. (2013). Modified toxicity probability interval design: a safer and more reliable method than the 3+ 3 design for practical phase I trials. Journal of Clinical Oncology, 31(14), 1785-1791. Available at: [Link]

-

Precision for Medicine. (2023). Phase I Clinical Trial Designs: Modified Toxicity Probability Interval. Available at: [Link]

-

Guo, W., Wang, S. J., Yang, S., & Ji, Y. (2017). A simulation study to compare performance of 3+ 3, isotonic continual reassessment method, and modified toxicity probability interval designs for phase I clinical trials. Journal of Biopharmaceutical Statistics, 27(3), 447-461. Available at: [Link]

-

Escalation. (n.d.). mTPI - Modified Toxicity Probability Interval Design. GitHub Pages. Available at: [Link]

-

Premier Research. (2021). Alternate Design Insights in Phase 1 Dose Escalation Studies. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3 + 3 Design for Practical Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisionformedicine.com [precisionformedicine.com]

- 4. ctbs.fsu.edu [ctbs.fsu.edu]

- 5. mTPI - Modified Toxicity Probability Interval Design • escalation [brockk.github.io]

- 6. premier-research.com [premier-research.com]

An In-Depth Technical Guide to the Synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring an indole nucleus linked to a tetrahydropyridine ring, is a common feature in a variety of biologically active molecules and natural products. The indole scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, highlighting the key bond formations to consider in a forward synthesis.

Caption: Mechanism of acid-catalyzed condensation.

Experimental Protocol

Materials:

-

Indole

-

1-methyl-4-piperidone

-

Glacial Acetic Acid

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide (pellets)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a solution of indole (1.0 eq) in glacial acetic acid, add 1-methyl-4-piperidone (1.2 eq).

-

Carefully add concentrated hydrochloric acid (0.5 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of solid sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Indole | 5.0 g |

| 1-methyl-4-piperidone | 6.8 g |

| Glacial Acetic Acid | 100 mL |

| Conc. HCl | 2.0 mL |

| Reaction Time | 5 hours |

| Yield (after purification) | 70-80% |

Synthesis Pathway 2: Two-Step Synthesis via Unmethylated Precursor (Route A)

This pathway involves the synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole followed by N-methylation. This can be advantageous if the unmethylated precursor is readily available or if different N-substituents are desired for structure-activity relationship (SAR) studies.

Step 1: Synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

The synthesis of the unmethylated precursor follows a similar acid-catalyzed condensation reaction, this time between indole and 4-piperidone.

Experimental Protocol:

The protocol is analogous to that of Route B, with 4-piperidone used in place of 1-methyl-4-piperidone. The workup and purification procedures are similar.

Step 2: N-Methylation of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Two common methods for the N-methylation of secondary amines are the use of a methylating agent like methyl iodide or reductive amination using the Eschweiler-Clarke reaction.

Method 2a: N-Methylation with Methyl Iodide

This is a classical S N 2 reaction where the lone pair of the nitrogen atom on the tetrahydropyridine ring attacks the methyl group of methyl iodide.

Experimental Protocol:

-

Dissolve 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Add a weak base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution.

-

Add methyl iodide (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

Method 2b: Eschweiler-Clarke Reductive Amination

This method uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a milder alternative to methyl iodide and avoids the formation of quaternary ammonium salts. [1][2]

Sources

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 3-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization at the C3-position is particularly crucial for modulating pharmacological activity.[1] Among the myriad of synthetic strategies, the Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for the construction of the indole ring.[2][3] This in-depth guide provides a technical overview of the Fischer indole synthesis with a specific focus on its application in the preparation of 3-substituted indoles, delving into the mechanistic intricacies, practical experimental considerations, and modern advancements in the field.

The Core Mechanism: A Cascade of Acid-Catalyzed Transformations

The Fischer indole synthesis is fundamentally an acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone.[2][3] The choice of the carbonyl component is paramount in directing the substitution pattern of the final indole product. For the synthesis of 3-substituted indoles, an aldehyde is the requisite starting material.

The mechanism, first proposed by Robinson, unfolds through a sequence of elegantly orchestrated steps:[2]

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine with an aldehyde to furnish the corresponding arylhydrazone.

-

Tautomerization to Enehydrazine: The hydrazone undergoes a crucial tautomerization to its enehydrazine isomer. This step establishes the necessary electronic arrangement for the subsequent key rearrangement.

-

[4][4]-Sigmatropic Rearrangement: The protonated enehydrazine then undergoes a[4][4]-sigmatropic rearrangement, a pericyclic reaction analogous to the Cope rearrangement.[3] This step is often the rate-determining step and involves the formation of a new carbon-carbon bond between the ortho-position of the aryl ring and the terminal carbon of the enehydrazine moiety, with concomitant cleavage of the N-N bond.[2]

-

Rearomatization and Cyclization: The resulting di-imine intermediate readily rearomatizes. Subsequent intramolecular cyclization, involving the attack of the aniline nitrogen onto the imine carbon, forms the five-membered pyrrole ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to yield the aromatic 3-substituted indole.[5]

The entire mechanistic pathway is a testament to the power of acid catalysis in orchestrating a complex series of transformations to construct the indole core with high efficiency.

Caption: The mechanistic pathway of the Fischer indole synthesis for 3-substituted indoles.

The Catalyst's Role: Orchestrating the Reaction's Success

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, significantly influencing reaction rates, yields, and in some cases, regioselectivity.[6] A wide array of both Brønsted and Lewis acids have been successfully employed.

Commonly Used Acid Catalysts:

-

Brønsted Acids:

-

Lewis Acids:

The selection of the optimal catalyst is often empirical and depends on the specific substrates and desired reaction conditions. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide excellent regiocontrol in the synthesis of 3-unsubstituted indoles from methyl ketones.[7]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative 3-substituted indoles. These protocols are intended as a starting point for laboratory synthesis and may require optimization based on specific substrates and available equipment.

Synthesis of 2-Aryl-3-Cyanoindoles

This protocol is adapted from established Fischer indole synthesis procedures for the preparation of 3-cyanoindoles, which are valuable intermediates in medicinal chemistry.[3]

Materials:

-

Substituted phenylhydrazine (1.0 eq)

-

α-Cyano ketone (e.g., Benzoylacetonitrile for 2-phenyl-3-cyanoindole) (1.0 eq)

-

Acid catalyst (e.g., Zinc chloride (4.0 eq), Polyphosphoric acid, or Eaton's reagent)

-

Solvent (e.g., Toluene, Xylene, or solvent-free)

-

Ethanol (for recrystallization)

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, intimately mix the substituted phenylhydrazine (1.0 eq) and the α-cyano ketone (1.0 eq).

-

Addition of Catalyst: Carefully add the acid catalyst. For solid catalysts like zinc chloride, ensure it is finely powdered and well-mixed with the reactants.

-

Reaction: Heat the mixture under reflux in a suitable solvent (or neat) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization from ethanol.[3]

Three-Component Synthesis of Multiply-Substituted Indoles

This one-pot protocol offers an efficient route to multiply-substituted indoles, including those with substitution at the 3-position, by combining metalloimine formation with the Fischer indole reaction.[8]

Procedure:

-

Metalloimine Formation: In a flame-dried flask under an inert atmosphere, dissolve the nitrile in anhydrous THF. Cool the solution to -78 °C and add the organometallic reagent (e.g., organolithium or Grignard reagent) dropwise. Allow the reaction to stir at this temperature for a specified time to form the metalloimine.

-

Fischer Indole Reaction: In a separate flask, prepare a solution of the arylhydrazine hydrochloride salt in the chosen acidic medium. Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature. Heat the reaction mixture under reflux for approximately 15 hours.[8]

-

Workup and Purification: After cooling, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Caption: Workflow for the three-component synthesis of substituted indoles.

Regioselectivity: Controlling the Site of Cyclization

When unsymmetrical ketones are used as starting materials, the Fischer indole synthesis can potentially yield two isomeric indole products. The regiochemical outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions, particularly the acidity of the medium.[7] In the context of synthesizing 3-substituted indoles, the use of an aldehyde as the carbonyl partner circumvents this issue of regioselectivity, as only one enehydrazine tautomer can be formed. However, understanding the principles of regioselectivity is crucial when designing syntheses of more complex, polysubstituted indoles. Generally, cyclization tends to occur at the less sterically hindered α-carbon of the ketone.[9]

Modern Variants and Enhancements

While the classical Fischer indole synthesis remains a powerful tool, several modern variations have been developed to improve its efficiency, scope, and environmental footprint.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times.[1] This technique is particularly valuable for high-throughput synthesis in drug discovery.

-

One-Pot Procedures: As exemplified by the three-component synthesis described earlier, one-pot protocols that combine hydrazone formation and cyclization without the isolation of intermediates offer increased operational simplicity and efficiency.[1][8]

Limitations and Considerations

Despite its versatility, the Fischer indole synthesis is not without its limitations. The reaction can be sensitive to strongly electron-withdrawing or electron-donating groups on either the arylhydrazine or the carbonyl component. Furthermore, the harsh acidic conditions and high temperatures often required can be incompatible with sensitive functional groups.[9] In such cases, alternative indole synthesis methodologies may be more appropriate.

Conclusion

The Fischer indole synthesis has stood the test of time as a robust and reliable method for the construction of the indole nucleus. Its application to the synthesis of 3-substituted indoles is of particular importance in the fields of medicinal chemistry and drug development. A thorough understanding of the reaction mechanism, the judicious selection of catalysts and reaction conditions, and an awareness of its limitations are paramount for the successful application of this venerable reaction in the modern synthetic laboratory. The continued development of milder and more efficient variations ensures that the Fischer indole synthesis will remain an indispensable tool for chemists for years to come.

References

- Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54026-54066.

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 657-662.

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

- Kumar, I., & Sharma, U. (2018).

- Patel, H. P., & Tedeschi, L. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 133-153.

- Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.

- BenchChem. (2025).

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.

- Morrill, L. C., & Garg, N. K. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Hughes, D. L., & Reider, P. J. (2004). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 2(18), 2698-2703.

- Zhao, D., Hughes, D. L., Bender, D. R., DeMarco, A. M., & Reider, P. J. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.

- Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57.

- Yurovskaya, M. A., & Karchava, A. V. (2008). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 44(4), 379-417.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Scialpi, R., & Cuny, G. D. (2021).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. researchwithnj.com [researchwithnj.com]

- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

Navigating Ambiguity: The Case of "3-MTPI" in Scientific Literature

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmacological research and drug development, precise nomenclature is paramount. An inquiry into the pharmacological profile of "3-MTPI" reveals a significant ambiguity in terminology. The acronym "mTPI" predominantly refers to the Modified Toxicity Probability Interval , a statistical method employed in Phase I clinical trials to determine the maximum tolerated dose of a new drug. There is a conspicuous absence of a chemical entity with the designation "3-MTPI" within publicly accessible scientific databases and peer-reviewed literature. This guide addresses this ambiguity, clarifies the nature of the Modified Toxicity Probability Interval design, and explores the potential for a misunderstanding of chemical nomenclature, directing the reader toward the pharmacological profiles of structurally related compounds that may have been the intended subject of inquiry.

Part 1: Deconstructing the Acronym - The "Modified Toxicity Probability Interval" (mTPI)

The overwhelming majority of scientific and clinical literature references to "mTPI" or "3-MTPI" point to a sophisticated statistical design for dose-escalation studies. This method stands as an evolution of the traditional "3+3" design, offering a more flexible and statistically robust framework for early-phase clinical trials, particularly in oncology.

The Rationale Behind mTPI Designs

Traditional "3+3" dose-escalation designs are rule-based and can be inefficient, often treating too many patients at sub-therapeutic doses or escalating too quickly to toxic levels.[1][2] The mTPI method, in contrast, is a model-assisted design that utilizes Bayesian statistics to guide dose-escalation decisions.[1][3] It works by partitioning the probability of toxicity into a set of intervals and making dose-selection decisions based on the interval in which the probability of toxicity for the current dose is believed to reside.[4]

Core Principles of the mTPI Method:

-

Toxicity Probability Intervals: The design establishes predefined intervals for underdosing, proper dosing, and overdosing based on a target toxicity level.[1]

-

Bayesian Inference: It uses a beta-binomial model to calculate the posterior probability of the true toxicity rate falling into one of these intervals, based on the observed dose-limiting toxicities (DLTs).[1]

-

Unit Probability Mass (UPM): The decision to escalate, de-escalate, or maintain the current dose is based on the UPM, which is the probability mass of an interval divided by its length.[4][5]

Advantages of the mTPI Design:

-

Enhanced Safety: Compared to the "3+3" design, the mTPI method has been shown to treat fewer patients at doses above the maximum tolerated dose (MTD).[1]

-

Improved Accuracy: It is more likely to correctly identify the true MTD.[1]

-

Flexibility: The design can be pre-tabulated, combining the simplicity of rule-based designs with the robustness of model-based approaches.[6]

Experimental Workflow for an mTPI-based Phase I Trial

The following diagram illustrates the decision-making process in a typical mTPI clinical trial.

Caption: Workflow of the Modified Toxicity Probability Interval (mTPI) design in a Phase I clinical trial.

Part 2: Investigating a Potential Chemical Identity - The Indole Scaffold

Given that no psychoactive or otherwise pharmacologically active compound with the specific name "3-MTPI" is documented, it is plausible that the acronym is a non-standard abbreviation or a misnomer for a compound belonging to a known class of bioactive molecules. The "I" in "TPI" could potentially stand for "indole," a common privileged structure in medicinal chemistry.[7][8][9]

The Indole Nucleus in Drug Discovery

Indole derivatives are a vast and important class of heterocyclic compounds with a wide range of biological activities.[7][10] They are found in numerous natural products and synthetic drugs, exhibiting anticancer, anti-inflammatory, antimicrobial, and neurological effects.[7][9][10][11]

A Hypothetical Structure: Indolyl Propenones

One possible interpretation of a name like "3-MTPI" could be a derivative of an indolyl propenone. For instance, the compound (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one is a known chemical entity.[12] This class of compounds, characterized by an indole ring linked to a phenylpropenone moiety, has been investigated for various therapeutic applications.

Pharmacological Activities of Indolyl Propenone Derivatives:

-

Anticancer Properties: Certain indolyl pyridinyl propenones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some derivatives showing potent effects in the nanomolar range.[13] These compounds have been shown to induce apoptosis through the activation of caspase-3 and a decrease in mitochondrial membrane potential.[13]

-

Anticonvulsant Potential: A related compound, 1-diethylamino-3-phenylprop-2-en-1-one , has demonstrated anticonvulsant properties in various animal models, suggesting potential for the development of novel antiepileptic drugs.[14]

The following table summarizes the biological activities of some indole derivatives with structural similarities to a hypothetical "3-MTPI".

| Compound Class | Example | Biological Activity | Reference |

| Indolyl Pyridinyl Propenones | α-bromoacryloylamido indolyl pyridinyl propenones | Antiproliferative (leukemia cell lines), Apoptosis induction | [13] |

| Phenylpropenone Amides | 1-diethylamino-3-phenylprop-2-en-1-one | Anticonvulsant | [14] |

| 3-Substituted-Indolin-2-ones | 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory (inhibition of NO, TNF-α, IL-6) | [11] |

Part 3: Methodologies for Pharmacological Profiling

Should a novel indole derivative be the subject of investigation, a systematic pharmacological profiling would be necessary to elucidate its mechanism of action and therapeutic potential.

Key Experimental Protocols:

-

Receptor Binding Assays: To determine the affinity of the compound for various receptors, radioligand binding assays are essential. These assays measure the displacement of a known radiolabeled ligand from its receptor by the test compound, allowing for the calculation of the inhibition constant (Ki).[15][16]

-

Step 1: Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

-

Step 2: Incubation: The membrane preparation is incubated with a specific concentration of radioligand and varying concentrations of the test compound.

-

Step 3: Separation: Bound and free radioligand are separated by rapid filtration.

-

Step 4: Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Step 5: Data Analysis: The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined and converted to a Ki value.

-

-

In Vitro Functional Assays: These assays measure the functional consequence of receptor binding, such as second messenger activation (e.g., cAMP accumulation) or ion channel modulation.[17]

-

In Vivo Behavioral Assays: Animal models are used to assess the physiological and behavioral effects of the compound, such as anticonvulsant activity in seizure models or analgesic effects in pain models.

Experimental Workflow for In Vitro Receptor Binding Assay

Caption: A generalized workflow for determining the receptor binding affinity of a novel compound.

Conclusion and Future Directions

The term "3-MTPI" as a pharmacological agent is not supported by the current scientific literature. The evidence strongly suggests that "mTPI" refers to the Modified Toxicity Probability Interval, a clinical trial design methodology. For researchers interested in the pharmacology of novel psychoactive or therapeutic compounds, it is crucial to use precise and standardized chemical nomenclature.

It is recommended that any inquiry into a compound of interest begin with an unambiguous chemical identifier, such as a CAS number or IUPAC name. Should "3-MTPI" be a non-standard name for a real compound, further clarification of its chemical structure is necessary to conduct a meaningful review of its pharmacological profile. In the absence of such clarification, this guide serves to resolve the terminological ambiguity and provide a framework for the pharmacological investigation of related, well-defined chemical entities within the broad and promising class of indole derivatives.

References

-

Berry Consultants. (n.d.). 3+3 / mTPI / mTPI-2 / i3+3 / BOIN. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

escalation. (n.d.). mTPI - Modified Toxicity Probability Interval Design. Retrieved from [Link]

- Kim, H. Y., et al. (2020).

- Ji, Y., & Wang, S. J. (2013). Modified toxicity probability interval design: a safer and more reliable method than the 3 + 3 design for practical phase I trials. Journal of Clinical Oncology, 31(14), 1785–1791.

-

Precision for Medicine. (2023, March 28). Phase I Clinical Trial Designs: Modified Toxicity Probability Interval. Retrieved from [Link]

- Liu, M., Wang, Y., & Ji, Y. (2020). The Modified Combo i3+3 Design for Novel-Novel Combination Dose-Finding Trials in Oncology. arXiv preprint arXiv:2006.01402.

-

Wolff, A. (2024, June 10). mTPI a practical approach. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

- Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 74, 117037.

-

Triumvira Immunologics. (2023, October 25). A Phase 1/2 Trial Investigating the Safety and Efficacy of Autologous TAC T-cells (TAC01-HER2) in Subjects With HER2-Positive Solid Tumors. ClinicalTrials.gov. Retrieved from [Link]

- Ragno, R., et al. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 725–734.

- Kwiecień, H., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319.

- O'Toole, M., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Molecules, 28(18), 6564.

- Wootten, D., et al. (2016). Receptor Activity-modifying Proteins 2 and 3 Generate Adrenomedullin Receptor Subtypes with Distinct Molecular Properties. The Journal of Biological Chemistry, 291(22), 11854–11866.

- Pérez-Pertejo, Y., et al. (2023).

- de Ligt, R. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(3), 288–298.

- Dahl, S. P., et al. (2017). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances, 7(50), 31549–31557.

- Jing, Y. (2009). (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2447.

- Maggio, R., et al. (1994). Binding profile of the selective muscarinic receptor antagonist tripitramine. European Journal of Pharmacology, 268(3), 459–462.

- Pinto, M., et al. (2024).

Sources

- 1. Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3 + 3 Design for Practical Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. precisionformedicine.com [precisionformedicine.com]

- 4. mTPI - Modified Toxicity Probability Interval Design • escalation [brockk.github.io]

- 5. 3+3 / mTPI / mTPI-2 / i3+3 / BOIN [docs.berryconsultants.com]

- 6. ccte.uchicago.edu [ccte.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 10. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | C17H13NO | CID 5758952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one | MDPI [mdpi.com]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor Activity-modifying Proteins 2 and 3 Generate Adrenomedullin Receptor Subtypes with Distinct Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and neuroscience. The indole nucleus is a privileged scaffold known to interact with a wide array of biological targets. This guide delves into the synthetic pathways for this compound, with a focus on the Fischer indole synthesis, and explores its complex pharmacological profile. Drawing from preclinical research on closely related analogs, we will discuss its potential as a multi-target ligand for various central nervous system (CNS) disorders by examining its interactions with key receptors and transporters.

Introduction: The Significance of the Indole-Tetrahydropyridine Scaffold

The fusion of an indole ring system with a tetrahydropyridine moiety has given rise to a class of compounds with profound effects on the central nervous system. The indole core is a common feature in numerous natural products and pharmaceuticals, valued for its ability to engage in diverse biological interactions[1]. The tetrahydropyridine ring, on the other hand, often serves as a crucial pharmacophore for interacting with various receptors and transporters. The specific compound, this compound (also known as 3-MTPI), and its derivatives have emerged as promising candidates for the development of novel therapeutics for a range of neurological and psychiatric conditions[1]. This guide will provide a detailed examination of the chemistry, pharmacology, and potential applications of this intriguing molecule.

Chemical Synthesis: The Fischer Indole Synthesis Pathway

The most common and versatile method for the synthesis of 3-substituted indoles, including the title compound, is the Fischer indole synthesis[1][2]. This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound[2][3].

The synthesis of this compound proceeds via the reaction of phenylhydrazine with N-methyl-4-piperidone.

Figure 1: General workflow of the Fischer Indole Synthesis.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a representative procedure for the Fischer indole synthesis of this compound, based on established methods for similar compounds[4].

Materials:

-

Phenylhydrazine

-

1-Methyl-4-piperidone[5]

-

Glacial Acetic Acid

-

Sodium Hydroxide (1 M solution)

-

Dichloromethane or Chloroform

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phenylhydrazine and 1-methyl-4-piperidone.

-

Acid Catalysis: Add glacial acetic acid to the mixture to serve as the solvent and acid catalyst[4].

-

Reflux: Heat the mixture to reflux with constant stirring for approximately 2 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[4].

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution[4].

-

Extraction: Dilute the neutralized mixture with water and extract the product into an organic solvent such as dichloromethane or chloroform. Repeat the extraction process three times to ensure complete recovery[4].

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product[4].

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure this compound.

Pharmacological Profile: A Multi-Target Ligand

The pharmacological activity of this compound and its derivatives is complex, with evidence suggesting interactions with multiple key targets in the central nervous system. The core 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety has been identified as crucial for maintaining binding activity to various serotonin receptors[6].

Figure 2: Potential multi-target pharmacological profile.

Dopamine Receptor Interactions

Derivatives of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold have demonstrated significant affinity for dopamine receptors, particularly the D2 and D4 subtypes.

-

Dopamine D2 Receptors: Certain derivatives have been characterized as high-affinity partial agonists of the D2 receptor[7]. Partial agonism at D2 receptors is a key mechanism of action for several atypical antipsychotic drugs, offering a balance between reducing dopaminergic hyperactivity (implicated in psychosis) and maintaining sufficient dopamine tone to avoid motor side effects.

-

Dopamine D4 Receptors: High affinity and competitive antagonism at D4 receptors have been observed for some analogs[6]. The D4 receptor is implicated in cognitive processes, and its modulation is a target for procognitive drug development.

Serotonin System Modulation

The indole-tetrahydropyridine core is a well-established pharmacophore for serotonin receptor ligands and transporters.

-

Serotonin 5-HT1A Receptors: Activation of 5-HT1A receptors has been reported for derivatives of this class[7]. 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects.

-

Serotonin 5-HT6 Receptors: Potent antagonism at 5-HT6 receptors is a notable feature of this compound class[7]. 5-HT6 receptor antagonists are being investigated for their potential to improve cognitive function, particularly in Alzheimer's disease.

-

Serotonin 5-HT7 Receptors: Blockade of 5-HT7 receptors has also been observed[7]. This target is implicated in the regulation of mood, sleep, and circadian rhythms.

-

Serotonin Transporter (SERT): Inhibition of the serotonin transporter is a hallmark of many antidepressant medications. Derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been shown to be potent SERT blockers[7].

Quantitative Binding and Functional Data (Representative for Derivatives)

| Target | Derivative Type | Activity | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |

| Dopamine D4 | 6-chloro-1H-indole derivative | Antagonist | 5 | - | - | [6] |

| SERT | 6-chloro-1H-indole derivative | Inhibitor | - | 3.2 | - | [6] |

| 5-HT6 | 5-chloro-2-methyl derivative | Agonist | - | 7.4 (³H-LSD binding) | 1.0 | [8] |

Potential Therapeutic Applications

The multi-target pharmacological profile of this compound and its analogs suggests a broad range of potential therapeutic applications in the management of complex CNS disorders.

-

Schizophrenia and Psychosis: The combination of D2 partial agonism and 5-HT2A antagonism (inferred from the importance of the core moiety for 5-HT receptor binding) is a well-established principle for atypical antipsychotics. The additional modulation of other serotonin and dopamine receptors could offer a more nuanced and potentially more effective treatment for the positive, negative, and cognitive symptoms of schizophrenia.

-

Depression and Anxiety Disorders: The potent inhibition of SERT, coupled with 5-HT1A receptor agonism, is a validated strategy for the treatment of depression and anxiety.

-

Cognitive Deficits in Neurodegenerative Diseases: The antagonism of 5-HT6 receptors is a promising avenue for enhancing cognitive function. This, combined with potential neuroprotective effects associated with the indole scaffold, makes this compound class an interesting area of investigation for diseases like Alzheimer's and Parkinson's. A study on a multifunctional ligand based on this scaffold demonstrated memory-enhancing properties and the ability to ameliorate scopolamine-induced memory deficits in mice[7].

ADME and Toxicology Profile (General for Indole Derivatives)

Specific absorption, distribution, metabolism, excretion (ADME), and toxicology data for this compound are not extensively reported. However, general characteristics of indole derivatives can provide some insights.

-

Absorption and Distribution: The lipophilicity of the indole ring generally allows for good absorption and penetration of the blood-brain barrier, which is essential for CNS-acting drugs.

-

Metabolism: Indole derivatives are typically metabolized in the liver by cytochrome P450 (CYP) enzymes. The specific metabolic pathways would need to be determined experimentally for the title compound.

-

Toxicity: While the indole scaffold is present in many safe and effective drugs, some indole-containing compounds have been associated with hepatotoxicity. Therefore, a thorough toxicological evaluation would be a critical step in the development of any drug candidate from this class.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel, multi-target CNS therapeutics. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The pharmacological profile of its derivatives suggests a complex interplay with key dopamine and serotonin systems, offering the potential for a broad therapeutic window in the treatment of schizophrenia, depression, and cognitive disorders.

Future research should focus on several key areas:

-

Detailed Pharmacological Characterization: A comprehensive in vitro and in vivo pharmacological profiling of the title compound is necessary to elucidate its precise mechanism of action and to quantify its affinity and efficacy at various CNS targets.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole and tetrahydropyridine rings will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound class.

-

ADME and Toxicology Studies: A thorough investigation of the metabolic fate and potential toxicity of lead compounds is essential for their progression towards clinical development.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation treatments for a variety of debilitating CNS disorders.

References

Sources

- 1. 7-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole|CAS 180161-02-8 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. Lu 35-138 ((+)-(S)-3-{1-[2-(1-acetyl-2,3-dihydro-1H-indol-3-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl}-6-chloro-1H-indole), a dopamine D4 receptor antagonist and serotonin reuptake inhibitor: characterisation of its in vitro profile and pre-clinical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Modified Toxicity Probability Interval (mTPI) Design: A Bayesian Approach to Dose-Finding in Phase I Clinical Trials

Abstract

The traditional 3+3 design has long been the standard for dose-escalation in Phase I oncology trials, primarily due to its simplicity. However, its statistical shortcomings, particularly in accurately identifying the Maximum Tolerated Dose (MTD) and its potential to expose patients to sub-optimal or overly toxic doses, have prompted the development of more sophisticated, model-based approaches. This technical guide provides an in-depth exploration of the Modified Toxicity Probability Interval (mTPI) design, a novel adaptive method that offers a safer and more reliable alternative to the 3+3 design. We will delve into the statistical underpinnings of the mTPI method, its historical development, a step-by-step guide to its implementation, and a comparative analysis with the traditional 3+3 design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced statistical methodologies in early-phase clinical research.

Introduction: The Challenge of Dose-Finding in Phase I Trials

Phase I clinical trials represent the first in-human evaluation of a new drug or therapy. A primary objective of these trials is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose of a drug that can be administered to a patient without causing unacceptable levels of toxicity. The accurate identification of the MTD is crucial for the subsequent phases of clinical development, as it informs the recommended Phase II dose (RP2D).

For decades, the 3+3 design has been the most common choice for Phase I dose-escalation oncology trials, with over 95% of such trials being based on this method.[1][2] Its popularity stems from its intuitive nature and the fact that it does not require complex statistical software for implementation.[1][2][3] The algorithm is straightforward: cohorts of three patients are enrolled at escalating dose levels. The decision to escalate, stay at the same dose, or de-escalate is based on the number of patients experiencing dose-limiting toxicities (DLTs) within the cohort.[3]

Despite its widespread use, the 3+3 design has been criticized for its poor performance in identifying the true MTD and for its potential to treat a significant number of patients at sub-therapeutic doses.[1][2] This has led to a call for more adaptive and statistically robust trial designs.

The Genesis of a New Approach: The Toxicity Probability Interval (TPI) Design

The limitations of the 3+3 design spurred the development of model-based designs that could offer better estimations of the target probability of a DLT at the RP2D.[4] One of the key innovations in this area was the introduction of the Toxicity Probability Interval (TPI) design by Ji, Li, and Bekele in 2007.[5] The TPI design was a significant step forward as it partitioned the probability of toxicity into a set of intervals, and dose-selection decisions were based on the interval in which the probability of toxicity for the current dose was believed to reside.[5]

The Modified Toxicity Probability Interval (mTPI) Design: A Refined Approach

Building upon the foundation of the TPI design, Ji et al. introduced the Modified Toxicity Probability Interval (mTPI) design in 2010.[5] The mTPI design is an adaptive method that utilizes a Bayesian statistical framework to guide dose-escalation decisions.[1][6] This approach is equally transparent and cost-effective to implement as the 3+3 design, but with superior performance characteristics.[4][6]

Core Principles of the mTPI Design

The mTPI design is based on a beta/binomial hierarchical model to compute the posterior probabilities of three key intervals that represent the relative distance between the toxicity rate of a given dose level and a predefined target probability of toxicity (pT).[1][6] The three intervals are:

-

Underdosing Interval: The range of toxicity probability that is considered to be too low.

-

Proper Dosing Interval (Equivalence Interval): The range of toxicity probability that is considered to be acceptable and close to the target pT.[6][7]

-

Overdosing Interval: The range of toxicity probability that is considered to be unacceptably high.

The decision to escalate, stay, or de-escalate is determined by calculating the Unit Probability Mass (UPM) for each of these three intervals.[1][8] The UPM is the probability mass of an interval divided by its length and can be interpreted as the average probability density of that interval.[5][8] The interval with the largest UPM dictates the subsequent action in the trial.[1]

The Decision-Making Framework

The decision-making process in an mTPI trial is guided by the UPM of the three toxicity intervals.[1]

-

If the underdosing interval has the largest UPM, the decision is to escalate to the next higher dose level for the next cohort of patients.[1]

-

If the proper dosing interval has the largest UPM, the decision is to stay at the current dose level for the next cohort.[1]

-

If the overdosing interval has the largest UPM, the decision is to de-escalate to the next lower dose level.[1]

A trial is typically terminated when either the lowest dose is determined to be above the MTD or a prespecified maximum sample size is reached.[1]

Implementing the mTPI Design: An Experimental Protocol

The implementation of an mTPI design requires the pre-tabulation of a decision table by a biostatistician, which is then included in the trial protocol.[4] This table guides the clinicians on the course of action based on the number of patients treated and the number of DLTs observed at a given dose level.

Step-by-Step Workflow of an mTPI Trial

-

Define the Target Toxicity Probability (pT): Establish the desired target toxicity rate for the MTD.

-

Define the Equivalence Interval (EI): Specify the range around the pT that is considered acceptable for the MTD (e.g., pT ± ε).[7]

-

Generate the Decision Table: Based on the pT and EI, a biostatistician generates a decision table that outlines the action (Escalate, Stay, De-escalate, or Unacceptable Toxicity) for all possible outcomes of patient cohorts.[4][6]

-

Patient Enrollment and DLT Observation: Enroll a cohort of patients at a starting dose level and monitor for DLTs.

-

Consult the Decision Table: Based on the number of patients in the cohort and the number of observed DLTs, consult the pre-generated decision table to determine the next action.

-

Dose Adjustment and Cohort Expansion: Implement the decision (escalate, stay, or de-escalate) for the next cohort of patients.

-

MTD Determination: The trial continues until a stopping rule is met, at which point the MTD is determined based on the accumulated data.

Visualizing the mTPI Workflow

Caption: Workflow of an mTPI-based Phase I Clinical Trial.

The Power of the Unit Probability Mass (UPM)

The concept of UPM is central to the decision-making process in the mTPI design. It provides a standardized measure of the likelihood of the true toxicity probability falling within each of the three predefined intervals.

Visualizing the UPM Calculation and Decision

Caption: The role of UPM in mTPI decision-making.

Comparative Analysis: mTPI vs. the 3+3 Design

Simulation studies comparing the mTPI design with the traditional 3+3 design have consistently demonstrated the superiority of the mTPI method.

| Feature | 3+3 Design | mTPI Design |

| Methodology | Algorithm-based, deterministic rules | Model-based, Bayesian statistical framework |

| Statistical Rigor | Low; does not use all available data | High; uses a beta/binomial model and calculates posterior probabilities |

| Decision Basis | Number of DLTs in a cohort of 3 or 6 | Unit Probability Mass (UPM) of toxicity intervals |

| Patient Safety | Higher risk of exposing patients to doses above the MTD[1] | Safer; treats fewer patients at doses above the MTD[4] |

| MTD Identification | Lower probability of correctly identifying the true MTD[1] | More likely to identify the true MTD[4] |

| Flexibility | Rigid structure | More flexible and can be tailored to specific trial needs |

In one comparative simulation of 2,000 trials, the 3+3 design was found to have a higher risk of exposing patients to toxic doses above the MTD than the mTPI design.[1] Furthermore, the mTPI design was more likely to correctly identify the true MTD.[4]

The Evolution of mTPI: The mTPI-2 Design

The mTPI design has itself undergone further refinement, leading to the development of the mTPI-2 design.[9] The mTPI-2 design was developed to address certain perceived issues with the original mTPI method, particularly in scenarios where the mTPI design might lead to a "Stay" decision when a "De-escalate" decision would be considered safer.[8] The mTPI-2 method modifies the decision rule by dividing the probability range into smaller, equal-width strips and basing the decision on the strip with the highest UPM.[8] This modification allows for more precise estimation of the MTD and further reduces the risk of overtreatment.[9]

Conclusion

The Modified Toxicity Probability Interval (mTPI) design represents a significant advancement in the methodology of Phase I clinical trials. By incorporating a robust Bayesian statistical framework, the mTPI design offers a safer and more reliable alternative to the traditional 3+3 design. Its ability to more accurately identify the MTD while minimizing patient exposure to overly toxic doses makes it a valuable tool in the modern drug development landscape. As the field of clinical research continues to evolve, the adoption of adaptive and model-based designs like mTPI and its variants will be crucial for accelerating the delivery of safe and effective therapies to patients. The U.S. Food and Drug Administration (FDA) has encouraged the use of such innovative and adaptive designs in early-phase studies, further underscoring the importance of moving beyond traditional, less efficient methodologies.[4]

References

-

Ji, Y., & Wang, S. J. (2013). Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3 + 3 Design for Practical Phase I Trials. Journal of Clinical Oncology, 31(14), 1785–1791. [Link]

-

Halloran Consulting Group. (2024, February 15). Reconsidering the 3+3 Dose Escalation in Oncology Studies. [Link]

-

Ji, Y., & Wang, S. J. (2013). Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3 + 3 Design for Practical Phase I Trials. American Society of Clinical Oncology. [Link]

-

Berry Consultants. (n.d.). 3+3 / mTPI / mTPI-2 / i3+3 / BOIN. [Link]

-

escalation developers. (n.d.). mTPI - Modified Toxicity Probability Interval Design. GitHub Pages. [Link]

-

Precision for Medicine. (2023, March 28). Phase I Clinical Trial Designs: Modified Toxicity Probability Interval. [Link]

-

Ji, Y., & Wang, S. J. (2013). Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3+3 Design for Practical Phase I Trials. ResearchGate. [Link]

-

Cytel. (2013, December 12). Optimizing Development in Early Phase: mTPI Case Study, Bayesian Adaptive Dose Finding Trials [Video]. YouTube. [Link]

-

Ji, Y., Liu, P., Li, Y., & Bekele, B. N. (2010). A modified toxicity probability interval method for dose-finding trials. Clinical Trials, 7(6), 653–663. [Link]

Sources

- 1. Modified Toxicity Probability Interval Design: A Safer and More Reliable Method Than the 3 + 3 Design for Practical Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. hallorancg.com [hallorancg.com]

- 5. mTPI - Modified Toxicity Probability Interval Design • escalation [brockk.github.io]

- 6. ctbs.fsu.edu [ctbs.fsu.edu]

- 7. A modified toxicity probability interval method for dose-finding trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3+3 / mTPI / mTPI-2 / i3+3 / BOIN [docs.berryconsultants.com]

- 9. precisionformedicine.com [precisionformedicine.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of neuropharmacology, the quest for novel ligands with precise receptor affinity profiles is paramount to the development of next-generation therapeutics for central nervous system (CNS) disorders. The indole nucleus, a recurring motif in a multitude of biologically active compounds, has long been recognized as a "privileged scaffold" for its ability to interact with a diverse array of receptors. When coupled with a tetrahydropyridine moiety, as seen in 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole , a core structure of significant interest emerges. This technical guide serves as a comprehensive exploration of the receptor binding affinity of this molecule, providing researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological significance and the methodologies employed to elucidate its interactions with key CNS targets. While direct and exhaustive binding data for this specific parent compound is not extensively consolidated in publicly available literature, this guide will synthesize information from studies on its closely related derivatives to build a strong inferential case for its binding potential. The crucial role of the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole core in maintaining affinity for various serotonin and dopamine receptors will be a central theme.[1]

The Core Moiety: Chemical Identity and Significance

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₆N₂.[2] Its structure is characterized by an indole ring substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridine ring.